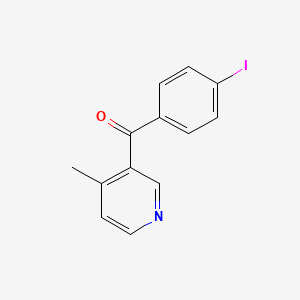

3-(4-Iodobenzoyl)-4-methylpyridine

Description

3-(4-Iodobenzoyl)-4-methylpyridine (CAS: 1354008-35-7) is a pyridine derivative featuring a 4-methylpyridine core substituted at the 3-position with a 4-iodobenzoyl group. Notably, this compound is listed as a discontinued product, limiting direct experimental data availability .

Properties

IUPAC Name |

(4-iodophenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJAUCBEVDEUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701254960 | |

| Record name | (4-Iodophenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-73-8 | |

| Record name | (4-Iodophenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Iodophenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodobenzoyl)-4-methylpyridine typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylpyridine and 4-iodobenzoyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is performed under an inert atmosphere, typically nitrogen, to prevent any unwanted side reactions.

Procedure: 4-methylpyridine is reacted with 4-iodobenzoyl chloride in a suitable solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols and are carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Iodobenzoyl)-4-methylpyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Material Science: The compound can be used in the development of novel materials with unique properties, such as enhanced conductivity or specific binding affinities.

Biological Studies: It serves as a probe in biochemical assays to study the interaction of small molecules with biological targets.

Industrial Applications: It is employed in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Iodobenzoyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The iodine atom in the benzoyl group can participate in halogen bonding, which can enhance the compound’s binding affinity to its target. The methyl group on the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Substituents

Chloro- and Bromo-Substituted Pyridines

Compounds such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () share a pyridine backbone with halogenated aromatic substituents. Key comparisons include:

- Molecular Weight and Melting Points :

| Compound | Substituent (R) | Molecular Weight | Melting Point (°C) |

|---|---|---|---|

| 3-(4-Iodobenzoyl)-4-methylpyridine | Iodobenzoyl | ~375 (estimated) | Not reported |

| Chloro-substituted pyridine | Cl | 466–545 | 268–287 |

The larger iodine atom in this compound increases molecular weight compared to chloro/bromo analogues but may reduce melting points due to weaker crystal lattice interactions .

- Electrophilic Reactivity :

The electron-withdrawing iodobenzoyl group deactivates the pyridine ring, reducing reactivity toward electrophilic substitution compared to methyl- or ethyl-substituted pyridines (e.g., 4-methylpyridine in ). This contrasts with chloro-substituted pyridines, where Cl’s electronegativity enhances electrophilic susceptibility .

3-Iodo-4-methoxypyridine

This compound () shares an iodine substituent but differs in having a methoxy group instead of a methyl and benzoyl group. The methoxy group’s electron-donating nature enhances pyridine basicity (pKa ~6.5 vs. ~4.8 for 4-methylpyridine), whereas the iodobenzoyl group in this compound likely further reduces basicity .

Pharmacologically Active Pyridine Derivatives

mGlu5 Receptor Antagonists

Compounds like 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine () exhibit high potency and oral bioavailability as mGlu5 antagonists. Key contrasts include:

- Bioactivity: The tetrazole ring in mGlu5 antagonists facilitates hydrogen bonding with receptors, enhancing binding affinity.

Antimicrobial Quinazolinone Derivatives

4-Methylpyridine-containing quinazolinones () show antimicrobial activity. While this compound’s bioactivity is unreported, the iodobenzoyl group’s steric bulk and electronic effects could alter target interactions compared to smaller substituents like methyl or bromo groups .

Spectroscopic and Coordination Properties

Infrared (IR) and NMR Spectroscopy

- IR Spectra : Halogenated pyridines () show C–X (X = Cl, Br) stretches at 550–650 cm⁻¹. The C=O stretch in this compound is expected near 1680–1700 cm⁻¹, similar to benzoyl-containing compounds.

- 1H NMR : The methyl group on pyridine (δ ~2.5 ppm) and aromatic protons adjacent to iodine (δ ~7.5–8.5 ppm) would dominate, differing from chloro/bromo analogues (δ ~7.0–7.8 ppm) due to iodine’s magnetic anisotropy .

Coordination Chemistry

4-Methylpyridine forms octahedral Co(II) complexes with thiocyanate (). The iodobenzoyl group in this compound could sterically hinder metal coordination compared to smaller ligands like 4-methylpyridine .

Biological Activity

3-(4-Iodobenzoyl)-4-methylpyridine is a compound of increasing interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a 4-iodobenzoyl group and a methyl group. This configuration is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activities attributed to this compound include:

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various molecular targets such as:

- Enzymes : It may inhibit enzyme activity, affecting metabolic pathways.

- Receptors : The compound could modulate receptor activity, influencing cellular signaling processes.

Comparative Analysis with Similar Compounds

To understand the potential biological activities of this compound, it is useful to compare it with other pyridine derivatives that have been studied more extensively.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(4-Isopropylbenzoyl)-2-methylpyridine | Structure | Antimicrobial, anticancer |

| 4-Methylpyridine-N-oxide | Structure | Antiviral, antibacterial |

| 2-Methylpyridine | Structure | Limited documented activity |

Case Studies and Research Findings

- Inhibition Studies : Research on pyridine derivatives indicates that modifications to the core structure can enhance biological activity. For instance, compounds with additional functional groups have shown improved potency against cancer cell lines compared to simpler counterparts.

- Biodistribution Studies : Related compounds have demonstrated targeted accumulation in tissues relevant to disease processes in animal models. Although specific studies on this compound are lacking, these findings suggest potential pathways for future research.

- Synthetic Pathway Exploration : The synthesis of related pyridine derivatives has provided insights into optimizing yields and purity, which could be applicable for scaling up the production of this compound for biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.